molecular formula C16H17NO4 B15095756 N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide

N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide

Cat. No.: B15095756
M. Wt: 287.31 g/mol
InChI Key: LHQYFEYJNBHOKP-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide is an organic compound characterized by the presence of a benzamide group substituted with a 2,5-dimethoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide typically involves the reaction of 2,5-dimethoxybenzyl chloride with 2-hydroxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve 2,5-dimethoxybenzyl chloride in an appropriate solvent such as dichloromethane.
  • Add 2-hydroxybenzoic acid and sodium hydroxide to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and extract the product using an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar structural motif.

    2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe): Another hallucinogenic compound with structural similarities.

    2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe): A related compound with similar pharmacological properties.

Uniqueness

N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide is unique due to its specific substitution pattern and potential applications in various fields. Unlike the NBOMe compounds, which are primarily known for their hallucinogenic effects, this compound is explored for its broader scientific and therapeutic potential.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C16H17NO4/c1-20-12-7-8-15(21-2)11(9-12)10-17-16(19)13-5-3-4-6-14(13)18/h3-9,18H,10H2,1-2H3,(H,17,19)

InChI Key

LHQYFEYJNBHOKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC=CC=C2O

Origin of Product

United States

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